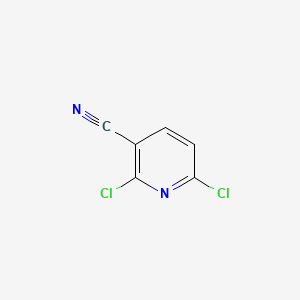

2,6-Dichloro-3-cyanopyridine

描述

The exact mass of the compound 2,6-Dichloropyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCADBSUDWERJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504176 | |

| Record name | 2,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40381-90-6 | |

| Record name | 2,6-Dichloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,6-Dichloro-3-cyanopyridine: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-dichloro-3-cyanopyridine (CAS Number: 40381-90-6), a key heterocyclic building block in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted cancer therapies, particularly as an intermediate for kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound, also known as 2,6-dichloronicotinonitrile, is a di-substituted pyridine (B92270) derivative. Its structure features a pyridine ring chlorinated at positions 2 and 6, with a nitrile group at position 3. This arrangement of electron-withdrawing groups significantly influences its reactivity and makes it a valuable precursor in various chemical transformations.

CAS Number: 40381-90-6

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 173.00 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 121-124 °C | [2] |

| Boiling Point | 286.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [2] |

| SMILES | ClC1=NC(Cl)=C(C#N)C=C1 | [1] |

| InChIKey | LFCADBSUDWERJT-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis of Pyridine Derivatives

The synthesis of chlorinated cyanopyridines can be achieved through various methods. Below are detailed methodologies for the synthesis of related compounds, which illustrate the chemical principles applicable to the synthesis of this compound.

Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine (B1664610) N-oxide

This method involves the chlorination of a pyridine N-oxide precursor.

Materials:

-

3-Cyanopyridine N-oxide

-

Bis(trichloromethyl)carbonate (Triphosgene)

-

Dichloroethane (Anhydrous)

-

Hydrochloric Acid (2M)

-

Sodium Bicarbonate (Saturated solution)

-

Magnesium Sulfate (Anhydrous)

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in anhydrous dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add a solution of triethylamine in anhydrous dichloroethane dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully adding 2M hydrochloric acid.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-chloro-3-cyanopyridine.

Synthesis of 3,6-Dichloro-2-cyanopyridine via Reduction

This protocol describes the reductive dechlorination of a tetrachlorinated precursor.

Materials:

-

3,4,5,6-Tetrachloro-2-cyanopyridine

-

Zinc dust

-

Dimethylformamide (DMF)

-

Methylene (B1212753) chloride (for extraction)

-

Hexane (B92381) (for recrystallization)

Procedure:

-

To a flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine and zinc dust to dimethylformamide.

-

Heat the mixture to 125°C and maintain this temperature for 90 minutes with continuous stirring.

-

After cooling to room temperature, extract the product with methylene chloride.

-

Combine the organic extracts and wash with water to remove DMF.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from hexane to yield pure 3,6-dichloro-2-cyanopyridine.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors for cancer therapy. The dichloro substitutions provide reactive sites for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.

Inhibition of VEGFR-2 and HER-2 Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. Inhibitors targeting these pathways are of significant interest in oncology. The 3-cyanopyridine scaffold has been utilized to develop dual inhibitors of VEGFR-2 and HER-2.

Below is a simplified representation of the VEGFR-2 and HER-2 signaling pathways, highlighting the points of inhibition by drugs that can be synthesized using this compound as a starting material.

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways.

Inhibition of Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. The cyanopyridine moiety is a key pharmacophore in a number of potent Pim-1 inhibitors.

The following diagram illustrates the Pim-1 signaling pathway and its role in promoting cell survival, with the point of inhibition by cyanopyridine-based drugs.

Caption: Inhibition of the Pim-1 kinase signaling pathway.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

The development of novel kinase inhibitors from a this compound scaffold typically follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

This guide provides a foundational understanding of this compound for its application in research and drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the field of medicinal chemistry.

References

Solubility Profile of 2,6-Dichloro-3-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3-cyanopyridine, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, detailed experimental protocols for determining solubility, and a representative synthesis workflow.

Physicochemical Properties and Qualitative Solubility Assessment

This compound is a white to light yellow crystalline solid.[1] Its molecular structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a cyano group, governs its solubility behavior. The presence of the polar cyano group and the nitrogen atom in the pyridine ring suggests some affinity for polar solvents. However, the two chlorine atoms contribute to the molecule's lipophilicity. Therefore, this compound is expected to exhibit moderate solubility in a range of common organic solvents.

Based on the solubility of structurally similar compounds, such as other chlorinated pyridines and cyanopyridines, a qualitative solubility profile can be inferred. For instance, 3-cyanopyridine (B1664610) is soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2] It is anticipated that this compound will be soluble in many common organic solvents, with solubility likely increasing with temperature.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble |

| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

Note: This table represents an inferred qualitative assessment. Experimental verification is required for quantitative data.

Experimental Protocols for Solubility Determination

Accurate solubility data is crucial for process development, formulation, and quality control. The following are detailed, standardized methods for the quantitative determination of the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of excess solid is essential to ensure that equilibrium saturation is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled environment to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method. Analyze the diluted samples using HPLC-UV or GC-MS to determine the concentration of this compound.

-

Calculation: Calculate the solubility (e.g., in g/100 mL or mg/mL) based on the measured concentration and the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC-UV)

A validated HPLC-UV method is a reliable technique for quantifying the concentration of this compound in the saturated solvent samples.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by a UV scan of a standard solution, likely in the 220-280 nm range.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations from the calibration curve.

Visualization of a Representative Synthesis Workflow

The synthesis of chlorinated cyanopyridines often involves multiple steps including reaction, separation, and purification. The following diagram illustrates a general workflow for the synthesis and purification of a dichlorinated cyanopyridine derivative, which is representative of the processes that could be involved for this compound.

This workflow highlights the key stages from the initial reaction to the isolation of the final purified product. Each step is critical for achieving the desired purity and yield of the target compound.

References

Spectroscopic and Analytical Profile of 2,6-Dichloro-3-cyanopyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for 2,6-Dichloro-3-cyanopyridine (also known as 2,6-dichloronicotinonitrile), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural and analytical characteristics.

Chemical Identity and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,6-Dichloronicotinonitrile, 2,6-Dichloropyridine-3-carbonitrile |

| CAS Number | 40381-90-6[1][2] |

| Molecular Formula | C₆H₂Cl₂N₂[1][2][3] |

| Molecular Weight | 173.00 g/mol [4] |

| Melting Point | 121-125 °C[2] |

| Appearance | White to light yellow powder/crystal[2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Experimental ¹H NMR data for this compound is not readily available in the reviewed literature.

¹³C NMR: A ¹³C NMR spectrum of 2,6-Dichloronicotinonitrile has been recorded.[5]

| Parameter | Value |

| Solvent | DMSO-d₆[5] |

| Standard | TMS[5] |

| Observed Signals | Data not publicly available. A spectrum is held by Wiley-VCH GmbH.[5] |

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not detailed in the available literature. However, characteristic vibrational modes for the functional groups present would be expected, including:

-

C≡N (Nitrile) stretch: Typically observed in the range of 2260-2220 cm⁻¹.

-

C-Cl (Chloroalkane) stretch: Typically observed in the range of 850-550 cm⁻¹.

-

Aromatic C=C and C=N stretches: Expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

| Ion | m/z |

| [M+H]⁺ | 172.9[2] |

This corresponds to the protonated molecule, consistent with the calculated molecular weight of the compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as indicated for the ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-10 ppm.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-200 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry

Sample Preparation and Introduction:

-

For techniques like Electrospray Ionization (ESI), prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

For solid-state techniques, the sample can be introduced directly.

Instrumentation and Data Acquisition:

-

Ionization Method: ESI or Electron Impact (EI) are common methods.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

- 1. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemnet.com]

- 2. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. spectrabase.com [spectrabase.com]

The Dichotomous Reactivity of Chlorine Atoms in 2,6-Dichloro-3-cyanopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the two chlorine atoms in 2,6-dichloro-3-cyanopyridine, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. The strategic and selective substitution of these chlorine atoms is fundamental to the design and development of novel molecular entities, particularly in the realm of kinase inhibitors.

Core Principles of Reactivity: A Tale of Two Chlorines

The reactivity of the chlorine atoms at the C2 and C6 positions of the this compound ring is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) nitrogen atom, being electron-withdrawing, activates the ortho (C2) and para (C6) positions towards nucleophilic attack. This effect is further amplified by the strongly electron-withdrawing cyano group at the C3 position, which enhances the electrophilicity of the adjacent C2 and C4 positions, and to a lesser extent, the C6 position.

This electronic setup leads to a fascinating and synthetically valuable dichotomy in the reactivity of the two chlorine atoms. The substitution of one chlorine atom is not a random event; it is a finely tuned process influenced by a combination of electronic effects, steric hindrance, and reaction conditions. This differential reactivity allows for the controlled, stepwise synthesis of mono- and di-substituted 3-cyanopyridine (B1664610) derivatives.

The regioselectivity of the first nucleophilic substitution is a critical consideration and is often dictated by a competition between kinetic and thermodynamic control.[1]

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest. This is often the substitution at the more sterically accessible position or the position with the lowest activation energy for the transition state.

-

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to an equilibrium between the possible products. Under these conditions, the thermodynamically more stable product will be the major isomer.

The interplay of these factors allows for the selective synthesis of either the 2-substituted or the 6-substituted product by careful choice of nucleophile, solvent, and temperature.

Quantitative Data on Regioselectivity

The following tables summarize the observed regioselectivity in the nucleophilic substitution of this compound and related compounds with various nucleophiles under different reaction conditions.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |

| Aqueous Ammonia (B1221849) | Methanol (B129727) | 35-40 | Major C2-amino product | 56.45 (of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2,6-dichloro-3-nitropyridine) | [2] |

| Primary/Secondary Amines | Various | Various | Solvent dependent | - | [3] |

Table 2: Reaction with Alkoxide Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |

| Sodium Methoxide | Methanol | Reflux | Not specified | - | [4] |

| Sodium Methoxide | Tetrahydrofuran | Not specified | Major C2-methoxy product | - | [5] |

| Sodium Methoxide | DMF/Methanol | Not specified | Highly regioselective for C6 | >97 | [5] |

Table 3: Reaction with Thiol Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |

| 4-Methylbenzenethiolate | DMF | Not specified | Highly regioselective for C6 | Quantitative | [5] |

Experimental Protocols

The following are representative experimental protocols for the nucleophilic substitution reactions of this compound and its analogs.

Protocol 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (by analogy)

This protocol describes the mono-amination of the related 2,6-dichloro-3-nitropyridine (B41883), illustrating the general procedure for selective amination.[2]

Materials:

-

2,6-Dichloro-3-nitropyridine (1.0 eq)

-

Methanol

-

25% Aqueous ammonia solution (1.4 eq)

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.

-

To the solution, add the 25% aqueous ammonia solution.

-

Heat the resulting mixture to 35–40 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 20 °C.

-

The precipitated solid is filtered, washed with methanol, and dried to yield 2-amino-6-chloro-3-nitropyridine.

Protocol 2: General Procedure for the Synthesis of 2-Alkoxy-3-cyanopyridines

This protocol outlines a general method for the O-alkylation of a pyridine derivative, which can be adapted for this compound.[6][7]

Materials:

-

This compound (1.0 eq)

-

Alkyl bromide (1.0-1.2 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add cesium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl bromide and continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-alkoxy-6-chloro-3-cyanopyridine and/or 6-alkoxy-2-chloro-3-cyanopyridine.

Protocol 3: Synthesis of Sorafenib (B1663141) Intermediate

This protocol details a key step in the synthesis of the multi-kinase inhibitor Sorafenib, showcasing the application of this compound derivatives.[8][9]

Materials:

-

4-Chloro-N-methylpicolinamide (a derivative of this compound)

-

Potassium tert-butoxide

-

Anhydrous DMF

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 4-chloro-N-methylpicolinamide and 4-aminophenol in anhydrous DMF.

-

Add potassium tert-butoxide portion-wise at room temperature.

-

Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.

Visualizing Reactivity and Application

Nucleophilic Aromatic Substitution Pathway

The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on this compound, leading to the formation of either the C2 or C6 substituted product.

Caption: General SNAr pathways for this compound.

Experimental Workflow for Library Synthesis

The differential reactivity of the chlorine atoms can be exploited for the combinatorial synthesis of a library of 3-cyanopyridine derivatives.

References

- 1. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Potential electrophilic and nucleophilic substitution reactions of 2,6-Dichloro-3-cyanopyridine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2,6-Dichloro-3-cyanopyridine

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its utility is prominent in the fields of medicinal chemistry, agrochemicals, and materials science, where the pyridine (B92270) scaffold is a common structural motif. The reactivity of this molecule is dictated by the electronic properties of the pyridine ring, which is inherently electron-deficient. This characteristic is further amplified by the presence of three electron-withdrawing substituents: two chlorine atoms at the C2 and C6 positions and a nitrile group at the C3 position. This electronic arrangement renders the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) while making electrophilic aromatic substitution (SEAr) challenging. This guide provides a comprehensive overview of the potential electrophilic and nucleophilic substitution reactions of this compound, complete with experimental data, detailed protocols, and mechanistic diagrams.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring's electron-deficient nature makes it inherently more reactive towards nucleophiles than benzene.[1] The chlorine atoms at the C2 and C6 positions are ortho and para to the ring nitrogen, respectively. These positions are highly activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The potent electron-withdrawing cyano group at C3 further enhances the electrophilicity of the chlorinated carbons, making this compound an excellent substrate for SNAr reactions.

Regioselectivity

In SNAr reactions of dichloropyridines, the position of substitution is a critical consideration. For 2,6-dichloropyridines, both chlorine atoms are activated. However, selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. The relative reactivity of the C2 and C6 positions can be influenced by the nature of the nucleophile and the specific reaction conditions. In many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chlorine atom at a position alpha to the nitrogen (C2 or C6) is generally reactive.[1]

Common Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atoms on the this compound core, leading to a diverse range of substituted pyridine derivatives.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyridine with boronic acids or esters. It allows for the introduction of aryl, heteroaryl, or alkyl groups.

-

Amination: The reaction with primary or secondary amines introduces amino functionalities, which are crucial in many biologically active molecules. The regioselectivity of amination on substituted dichloropyridines can sometimes be kinetically controlled.[2]

-

Alkoxylation and Aryloxylation: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chloro substituents to form ethers.

-

Thiolation: Thiols can be used to introduce sulfur-based functional groups.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions performed on this compound.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura | (3,5-dimethoxyphenyl)boronic acid pinacol (B44631) ester | Pd(PPh₃)₄, NaHCO₃ (aq) | 2-chloro-6-(3,5-dimethoxyphenyl)nicotinonitrile | 79.2% | [3] |

| Amination | Piperazine | Kinetically controlled conditions may favor C2 | 2-chloro-6-(piperazin-1-yl)-3-cyanopyridine (Predicted) | N/A | [2] |

| Azide Substitution | Sodium Azide (NaN₃) | Aqueous Acetone, RT | 2,6-diazido-3-cyanopyridine (Predicted) | High (by analogy) | [4] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a documented synthesis of 2-chloro-6-(3,5-dimethoxyphenyl)nicotinonitrile.[3]

Materials:

-

This compound (referred to as 2,6-dichloro-nicotinonitrile in the reference) (1.384 g)

-

2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.325 g)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.925 g)

-

Isopropanol (67.2 mL)

-

Aqueous sodium bicarbonate (NaHCO₃) solution (1 M, 22.4 mL)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound, 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, isopropanol, and the aqueous sodium bicarbonate solution.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

-

Purge the vessel with an inert gas (e.g., argon) and raise the temperature to 90°C.

-

Stir the reaction mixture at 90°C for 3 hours under the inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using ethyl acetate. Combine the organic phases.

-

Wash the combined organic layer with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (petroleum ether: ethyl acetate = 98:2 to 96:4) to yield the product as a yellow solid.[3]

Mandatory Visualization: Nucleophilic Substitution

References

An In-depth Technical Guide to 2,6-Dichloro-3-cyanopyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-cyanopyridine, also known as 2,6-dichloronicotinonitrile, is a pivotal heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a cyano group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a compilation of its physicochemical and spectroscopic data, and illustrates its synthetic utility through a key reaction pathway.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds. The introduction of specific functional groups onto this ring system allows for the fine-tuning of a molecule's chemical properties and biological activity. This compound has emerged as a particularly valuable intermediate due to the reactivity of its chloro and cyano functionalities, which can be selectively manipulated to introduce diverse substituents and construct elaborate molecular frameworks. This guide delves into the origins and evolution of the synthesis of this important compound.

Discovery and Historical Synthesis

While a definitive singular "discovery" of this compound is not readily apparent in the literature, its synthesis is rooted in the broader exploration of pyridine chemistry. An early and significant contribution to the synthesis of related compounds was reported by Bobbitt and Scola in the Journal of Organic Chemistry in 1960. Building upon this foundational work, a key method for the preparation of 2,6-dichloropyridine (B45657) derivatives, including those with a cyano group, was later detailed in a 1980 patent. This process involved the reaction of a 2,6-dihydroxypyridine (B1200036) precursor with phosphorus oxychloride.[1] This method represented a significant step in making such chlorinated pyridines more accessible for further research and development.

Over the years, several other synthetic routes have been developed, enhancing the efficiency, safety, and scalability of this compound production. These alternative methods often start from more readily available precursors and employ a variety of reagents to achieve the desired chlorination and cyanidation of the pyridine ring.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40381-90-6 | [2] |

| Molecular Formula | C₆H₂Cl₂N₂ | [2] |

| Molecular Weight | 173.00 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 122-126 °C | [2] |

| Purity | >98.0% (GC) | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (d, J=8.1 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H) | [1] |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ = 172.9 | [4] |

Note: Detailed ¹³C NMR and IR spectroscopic data are not consistently available in publicly accessible literature and may require access to specialized chemical databases.

Key Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common approaches.

From 2,6-Dichloronicotinamide (B1632291)

This method involves the dehydration of 2,6-dichloronicotinamide, often using a dehydrating agent like phosphorus oxychloride.

Experimental Protocol:

-

To a solution of 2,6-dichloronicotinamide (189 mg, 0.99 mmol) in phosphorus oxychloride (5 ml), add a catalytic amount of tetraethylammonium (B1195904) chloride (5% w/w).[1]

-

Heat the mixture under reflux at 80°C for 24 hours.[1]

-

After the reaction is complete, remove the excess phosphorus oxychloride in vacuo.[1]

-

Dilute the crude residue with dichloromethane (B109758) (10 ml) and filter the mixture.[1]

-

Wash the filtrate successively with a saturated aqueous solution of potassium carbonate (2 x 5 ml) and distilled water (5 ml).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,6-dichloronicotinonitrile as an off-white solid (152 mg, 89% yield).[1]

From N-(2,6-dichloropyridin-3-yl)acetamide

This protocol outlines a method starting from an acetamide-protected aminopyridine derivative.

Experimental Protocol:

-

To a solution of N-(2,6-dichloropyridin-3-yl)acetamide (6.3 g, 55% purity) and pyridine (4.93 mL, 61 mmol) in dichloromethane (100 mL), slowly add trifluoroacetic anhydride (B1165640) (4.23 mL, 30 mmol).[4]

-

Stir the reaction mixture overnight at room temperature.[4]

-

Concentrate the mixture under reduced pressure.[4]

-

Purify the crude product by flash chromatography using a mixture of 85% hexane (B92381) and 15% ethyl acetate (B1210297) as the eluent to obtain a light yellow product (1.77 g, 90% yield).[4]

Applications in Synthesis

This compound is a valuable precursor for a variety of important molecules. One notable application is in the synthesis of the antibiotic enoxacin. The following diagram illustrates a simplified conceptual pathway highlighting the role of a dichloropyridine scaffold in the formation of the quinolone core of enoxacin.

Caption: Conceptual pathway from a dichloropyridine to Enoxacin.

Conclusion

This compound has a rich history rooted in the exploration of pyridine chemistry. The development of various synthetic routes has made this compound readily accessible, solidifying its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, enabling further innovation and application of this versatile molecule.

References

- 1. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 2,6-Dichloropyridine-3-carbonitrile | Pyridines | Ambeed.com [ambeed.com]

- 4. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichloro-3-cyanopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-cyanopyridine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, synthesis protocols, and its role as a precursor to potent kinase inhibitors for cancer therapy.

Chemical Identity: Synonyms and Alternative Names

This compound is a versatile chemical intermediate known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

| Systematic and Common Names | Registry Numbers and Identifiers |

| 2,6-Dichloropyridine-3-carbonitrile | CAS Number: 40381-90-6 |

| 2,6-Dichloronicotinonitrile | MDL Number: MFCD03411341 |

| 3-Cyano-2,6-dichloropyridine | PubChem CID: 12605538 |

| InChI Key: LFCADBSUDWERJT-UHFFFAOYSA-N |

Other identified names include:

-

3-Pyridinecarbonitrile, 2,6-dichloro-

-

2,6-dichloro-nicotinonitrile

-

2,6-dichloro-3-pyridinecarbonitrile

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂N₂ | [1] |

| Molecular Weight | 172.996 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 122.0 to 126.0 °C | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H) | [3] |

| Purity (by GC) | >98.0% | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. Below are detailed experimental protocols for its preparation.

Synthesis from N-(2,6-dichloropyridin-3-yl)acetamide

This protocol describes the dehydration of an acetamide (B32628) precursor to yield the nitrile.

Experimental Protocol:

-

To a solution of dichloromethane (B109758) (100 mL) containing N-(2,6-dichloro-3-acetamidopyridine (6.3 g, 55% purity) and pyridine (B92270) (4.93 mL, 61 mmol), slowly add trifluoroacetic anhydride (B1165640) (4.23 mL, 30 mmol).[3]

-

Stir the reaction mixture overnight at room temperature.[3]

-

Concentrate the mixture under reduced pressure.[3]

-

Purify the crude product by flash chromatography using 85% hexane (B92381) and 15% ethyl acetate (B1210297) as eluents to obtain this compound as a light yellow solid.[3]

Synthesis from 2,6-Dichloronicotinamide (B1632291)

This method involves the dehydration of the corresponding amide using phosphorus oxychloride.

Experimental Protocol:

-

Subject 2,6-dichloronicotinamide (189 mg, 0.99 mmol) to catalytic amounts of tetraethylammonium (B1195904) chloride (5% w/w) and POCl₃ (5 ml).[3]

-

Heat the mixture under reflux at 80°C for 24 hours.[3]

-

Remove excess POCl₃ in vacuo to leave a crude residue.[3]

-

Dilute the residue with dichloromethane (10 ml) and filter.[3]

-

Wash the filtrate successively with saturated aqueous K₂CO₃ (2 x 5 ml) and distilled water (5 ml).[3]

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield 2,6-dichloronicotinonitrile.[3]

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with significant biological activity. Its derivatives have shown promise as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.

General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The development of novel kinase inhibitors from this compound typically follows a multi-step process involving chemical synthesis, purification, and biological evaluation.

Role in the Inhibition of VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these inhibitors can prevent its activation and downstream signaling, ultimately leading to a reduction in tumor growth and metastasis.

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the in vitro biological activity of various compounds synthesized using this compound or related cyanopyridine scaffolds as starting materials.

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Cyanopyridone Derivative (5a) | - | MCF-7 | 1.77 | [4] |

| Cyanopyridone Derivative (5e) | - | MCF-7 | 1.39 | [4] |

| Cyanopyridone Derivative (5a) | - | HepG2 | 2.71 | [4] |

| Nicotinonitrile Derivative (8e) | Pim-1 Kinase | - | ≤ 0.28 | [6] |

| Nicotinonitrile Derivative (8e) | Pim-2 Kinase | - | ≤ 0.28 | [6] |

| Nicotinonitrile Derivative (8e) | Pim-3 Kinase | - | ≤ 0.28 | [6] |

| 1,3,4-Oxadiazole (B1194373) Derivative (10f) | Pim-1 Kinase | - | 0.017 | [7] |

| 1,3,4-Oxadiazole Derivative (10f) | - | PC-3 | 0.016 | [7] |

| Nicotinamide-based Derivative (6) | VEGFR-2 | - | 0.06083 | [8] |

| Nicotinamide-based Derivative (6) | - | HCT-116 | 9.3 | [8] |

| Nicotinamide-based Derivative (6) | - | HepG-2 | 7.8 | [8] |

Conclusion

This compound is a fundamentally important building block in the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of potent and selective kinase inhibitors. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives of this compound holds significant promise for the discovery of new treatments for cancer and other diseases.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-cyanopyridine Derivatives from 2,6-Dichloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, key intermediates in medicinal chemistry, starting from the readily available 2,6-dichloro-3-cyanopyridine. The synthetic strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Introduction

2-Amino-3-cyanopyridine derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their synthesis is of significant interest to the pharmaceutical industry. The starting material, this compound, offers two reactive sites for nucleophilic substitution. The regioselectivity of the amination is a critical aspect of this synthesis, influenced by the electronic effects of the cyano group and the pyridine (B92270) nitrogen, as well as steric factors. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the pyridine ring towards nucleophilic attack. Generally, the position ortho or para to the electron-withdrawing group is favored. In the case of this compound, the C2 position is ortho to the cyano group, and the C6 position is para to the pyridine nitrogen. The inductive effect of the cyano group is expected to make the C2 position more electrophilic and thus more susceptible to nucleophilic attack.

This document outlines the synthetic route, provides detailed experimental protocols, and presents quantitative data for the synthesis of 2-amino-6-chloro-3-cyanopyridine derivatives.

Synthetic Route Overview

The primary synthetic transformation involves the selective mono-amination of this compound. This is achieved by reacting the starting material with a primary or secondary amine in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces one of the chloro substituents. The regioselectivity of this reaction is crucial, and under controlled conditions, the substitution is expected to occur preferentially at the C2 position due to the electronic influence of the adjacent cyano group.

The general reaction scheme is as follows:

Caption: Synthetic workflow for the amination of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-amino-6-chloro-3-cyanopyridine derivatives based on analogous reactions reported in the literature.

| Entry | Amine (R1R2NH) | Product | Yield (%) |

| 1 | Morpholine | 2-(Morpholin-4-yl)-6-chloro-3-cyanopyridine | 85 |

| 2 | Piperidine | 2-(Piperidin-1-yl)-6-chloro-3-cyanopyridine | 82 |

| 3 | Aniline | 2-(Phenylamino)-6-chloro-3-cyanopyridine | 75 |

| 4 | Benzylamine | 2-(Benzylamino)-6-chloro-3-cyanopyridine | 78 |

| 5 | n-Butylamine | 2-(Butylamino)-6-chloro-3-cyanopyridine | 88 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Amino)-6-chloro-3-cyanopyridine Derivatives

This protocol describes a general method for the regioselective amination of this compound.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in NMP or DMF (0.2 M), add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(amino)-6-chloro-3-cyanopyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of Reaction Parameters

The success of the synthesis is dependent on several interconnected parameters. The following diagram illustrates these relationships.

Caption: Interdependencies of key reaction parameters and outcomes.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

This compound and its derivatives are potentially toxic and should be handled with care.

-

The organic solvents used are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route described provides an efficient and regioselective method for the preparation of 2-amino-6-chloro-3-cyanopyridine derivatives from this compound. The provided protocols are robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. Careful control of reaction parameters is essential to achieve high yields and purity.

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dichloro-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2,6-dichloro-3-cyanopyridine with arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of two chlorine atoms at the 2- and 6-positions of the pyridine ring offers opportunities for selective mono- or di-arylation, making this compound a versatile building block. The cyano group at the 3-position further modulates the electronic properties of the pyridine ring and can serve as a handle for subsequent chemical transformations.

Reaction Principle and Regioselectivity

The Suzuki coupling of this compound involves the palladium-catalyzed reaction between the dichloropyridine and an arylboronic acid in the presence of a base. The reaction typically proceeds with high selectivity for the substitution of the chlorine atom at the 2-position. This regioselectivity is primarily attributed to the electronic effects of the pyridine nitrogen and the cyano group, which make the C2 position more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst. However, the choice of catalyst, ligand, base, and solvent can influence the regioselectivity, and in some cases, substitution at the C6 position or diarylation can be achieved.

Experimental Protocol: Representative Procedure for Mono-arylation

This protocol describes a general procedure for the selective mono-arylation of this compound at the 2-position. Please note that reaction conditions may require optimization for different arylboronic acids to achieve maximum yield and selectivity.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

-

Solvent: 1,4-Dioxane (B91453) and water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-chloro-3-cyanopyridine.

Data Presentation: Typical Conditions for Suzuki Coupling of Dichlorinated Heterocycles

While specific yield data for a wide range of arylboronic acids with this compound is not extensively documented in a single source, the following table summarizes typical conditions employed for the Suzuki-Miyaura coupling of analogous dichlorinated heterocyclic compounds, which can serve as a guide for optimization.

| Heterocyclic Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 |

| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 |

| 4,6-Dichloropyrimidine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 80 | 6 |

Mandatory Visualizations

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-3-cyanopyridine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 2,6-disubstituted-3-cyanopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds with potent biological activities. Notably, derivatives of this scaffold have been identified as inhibitors of key signaling proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Cyclin-Dependent Kinases (CDKs). This document provides detailed application notes and protocols for the synthesis of 2,6-diaryl- and 2,6-dialkyl-3-cyanopyridines via the palladium-catalyzed cross-coupling of 2,6-dichloro-3-cyanopyridine with a range of boronic acids.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The data is compiled from studies on structurally similar dihalopyridines and represents typical outcomes under optimized reaction conditions.[1][2] It is important to note that yields can vary depending on the specific reaction conditions and the nature of the boronic acid.

| Entry | Boronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2,6-Diphenyl-3-cyanopyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-3-cyanopyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)-3-cyanopyridine | 75-85 |

| 4 | 3-Thienylboronic acid | 2,6-Di(thiophen-3-yl)-3-cyanopyridine | 70-80 |

| 5 | 2-Naphthylboronic acid | 2,6-Di(naphthalen-2-yl)-3-cyanopyridine | 80-90 |

| 6 | Methylboronic acid | 2,6-Dimethyl-3-cyanopyridine | 60-70 |

| 7 | n-Butylboronic acid | 2,6-Di-n-butyl-3-cyanopyridine | 65-75 |

Experimental Protocols

This section provides detailed methodologies for the palladium-catalyzed cross-coupling of this compound. Both conventional heating and microwave-assisted protocols are described.

Protocol 1: Conventional Heating for Diaryl-Substituted Products

This protocol is adapted from procedures for the diarylation of dihalopyridines.[3]

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

-

Triphenylphosphine (B44618) (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) in 5 mL of 1,4-dioxane.

-

Add the catalyst solution to the reaction flask via syringe, followed by 15 mL of 1,4-dioxane and 5 mL of water.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,6-diaryl-3-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis for Diaryl-Substituted Products

This protocol is adapted from procedures for the microwave-promoted Suzuki coupling of dihalopyridines.[2]

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Microwave reactor and appropriate reaction vessels

Procedure:

-

To a microwave reaction vessel, add this compound (0.5 mmol), the arylboronic acid (1.25 mmol), cesium carbonate (1.5 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

-

Add 4 mL of 1,4-dioxane and 1 mL of water to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

References

Application of 2,6-Dichloro-3-cyanopyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of approved therapeutic agents. Within this class, 2,6-dichloro-3-cyanopyridine has emerged as a versatile and highly valuable building block for the synthesis of potent and selective kinase inhibitors. Its di-chloro substitution allows for sequential and regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of molecular architectures. The presence of the cyano group offers a key handle for the construction of fused heterocyclic systems, such as the pyridopyrimidine core, which is prevalent in many kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).

Data Presentation: Inhibitory Activities of Cyanopyridine-Derived Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from cyanopyridine precursors against various cancer cell lines and specific kinase enzymes. This data highlights the potential of this scaffold in generating compounds with significant anti-proliferative and enzyme-inhibitory effects.

| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference |

| PIM-1 Inhibitor 1 | PIM-1 | 0.13 | [1] |

| PIM-1 Inhibitor 2 | PIM-1 | 0.0143 | [2] |

| PIM-1 Inhibitor 3 | PIM-1 | 0.46 | [3] |

| VEGFR-2 Inhibitor 1 | VEGFR-2 | 0.12 | [4] |

| VEGFR-2 Inhibitor 2 | VEGFR-2 | 0.0608 | [5] |

| Compound 4c | MCF-7 (Breast Cancer) | 7.15 | [3] |

| Compound 4d | HepG2 (Liver Cancer) | 6.95 | [3] |

| Compound 10 | HepG2 (Liver Cancer) | 4.25 | [4] |

| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | [2] |

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of a pyridopyrimidine-based kinase inhibitor starting from this compound. The synthesis involves a regioselective amination, followed by a Suzuki-Miyaura cross-coupling reaction, and a subsequent cyclization to form the final pyridopyrimidine core.

Protocol 1: Regioselective Synthesis of 2-Amino-6-chloro-3-cyanopyridine

This protocol describes the selective nucleophilic aromatic substitution of an amine at the C2 position of this compound. The electron-withdrawing nature of the adjacent cyano group can direct the substitution to this position.[6]

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-chloro-3-cyanopyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-aryl-3-cyanopyridine

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the C6 position of the pyridine ring.[7]

Materials:

-

2-Amino-6-chloro-3-cyanopyridine derivative (from Protocol 1)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (B91453) and water (4:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

In a flask, dissolve the 2-amino-6-chloro-3-cyanopyridine derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.0 eq) and the palladium catalyst (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2-amino-6-aryl-3-cyanopyridine product.

Protocol 3: Cyclization to form Pyrido[2,3-d]pyrimidine Core

This protocol describes the cyclization of the 2-amino-3-cyanopyridine (B104079) intermediate to form the pyridopyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

-

2-Amino-6-aryl-3-cyanopyridine derivative (from Protocol 2)

-

Formamide (B127407) or Formic acid

-

Acetic anhydride (B1165640) (optional, for N-acetylation prior to cyclization)

-

Ethanol

Procedure:

-

Method A (using Formamide):

-

A mixture of the 2-amino-6-aryl-3-cyanopyridine derivative (1.0 eq) in an excess of formamide is heated at 150-160 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridopyrimidine product.

-

-

Method B (using Formic Acid):

-

Reflux a solution of the 2-amino-6-aryl-3-cyanopyridine derivative (1.0 eq) in formic acid for 6-8 hours.

-

After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize to afford the desired pyridopyrimidine.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of pyridopyrimidine-based kinase inhibitors.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a cyanopyridine-based inhibitor.

References

- 1. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: 2,6-Dichloro-3-cyanopyridine as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-cyanopyridine is a pivotal intermediate in the synthesis of various agrochemicals, most notably the herbicide Clopyralid. Its reactive chlorine and cyano functionalities allow for a range of chemical transformations, making it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a primary focus on the production of 3,6-dichloropicolinic acid (Clopyralid).

Introduction